Transcainide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Transcainide pertenece a la clase de elementos superpesados o transactínidos . Estos elementos tienen números atómicos superiores a 103 y se encuentran más allá de los actínidos en la tabla periódica. El último actínido conocido es lawrencio (número atómico 103) . This compound es un elemento sintético, y nunca se ha producido una muestra macroscópica del mismo.

Métodos De Preparación

Como elemento sintético, Transcainide se obtiene a través de reacciones nucleares en laboratorios. Su producción implica aceleradores de partículas y materiales diana los investigadores utilizan reacciones de fusión de iones pesados para crear elementos superpesados .

Análisis De Reacciones Químicas

El comportamiento químico de Transcainide es difícil de estudiar debido a su existencia fugaz. Es probable que muestre propiedades coherentes con su posición en la tabla periódica, específicamente dentro de las series 6d y 7p. Los cálculos relativistas sugieren que sus propiedades pueden describirse mediante efectos relativistas . Los reactivos y condiciones comunes para las reacciones de this compound siguen siendo especulativos.

4. Aplicaciones en la investigación científica

A pesar de sus limitadas aplicaciones prácticas, this compound tiene potencial en la investigación científica:

Estudios fundamentales: Los investigadores utilizan this compound para explorar la estructura nuclear, la estabilidad y los efectos relativistas.

Química teórica: Sirve como caso de prueba para modelos y predicciones teóricos.

Física nuclear: this compound contribuye a nuestra comprensión de las fuerzas nucleares y los procesos de desintegración.

Aplicaciones Científicas De Investigación

Despite its limited practical applications, Transcainide has potential in scientific research:

Fundamental Studies: Researchers use this compound to explore nuclear structure, stability, and relativistic effects.

Theoretical Chemistry: It serves as a test case for theoretical models and predictions.

Nuclear Physics: this compound contributes to our understanding of nuclear forces and decay processes.

Mecanismo De Acción

El mecanismo de acción de Transcainide no está bien establecido debido a sus isótopos de corta duración. es probable que interactúe con los núcleos atómicos y muestre un comportamiento coherente con otros elementos superpesados. Los objetivos moleculares y las vías siguen siendo especulativos.

Comparación Con Compuestos Similares

La singularidad de Transcainide radica en su posición como elemento superpesado. No tiene análogos directos entre los elementos naturales. comparte propiedades con otros transactínidos, como rutherfordio y dubnio .

Propiedades

Número CAS |

88296-62-2 |

|---|---|

Fórmula molecular |

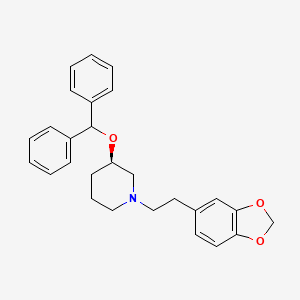

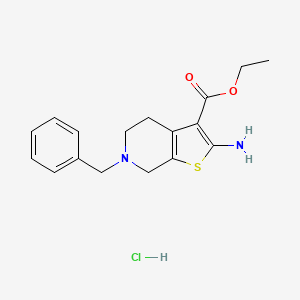

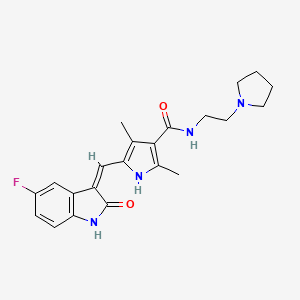

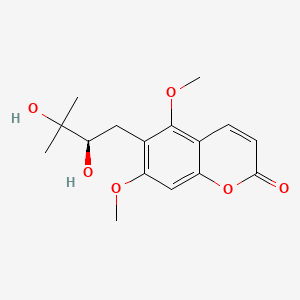

C22H35N3O2 |

Peso molecular |

373.5 g/mol |

Nombre IUPAC |

4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C22H35N3O2/c1-16-8-7-9-17(2)20(16)23-21(27)22(24(3)4)12-14-25(15-13-22)18-10-5-6-11-19(18)26/h7-9,18-19,26H,5-6,10-15H2,1-4H3,(H,23,27)/t18-,19-/m1/s1 |

Clave InChI |

MFKCGXDCHAFQQZ-RTBURBONSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |

SMILES isomérico |

CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)[C@@H]3CCCC[C@H]3O)N(C)C |

SMILES canónico |

CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-(2-hydroxycyclohexyl)-4-piperidinecarboxamide R 54718 transcainide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.